

# Initial Toxicity Screening of Neuroinflammatory-IN-3: A Technical Guide

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## Compound of Interest

Compound Name: Neuroinflammatory-IN-3

Cat. No.: B15141347

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## Introduction

**Neuroinflammatory-IN-3** is a novel small molecule compound under investigation for its potential to modulate neuroinflammatory pathways. As part of the preclinical safety evaluation, an initial toxicity screening was conducted to assess its potential cytotoxic effects in vitro and to determine its acute toxicity profile in vivo. This document provides a comprehensive overview of the experimental protocols, and the data obtained from these initial safety and toxicity studies. The findings herein are intended to guide further non-clinical development of **Neuroinflammatory-IN-3**.

## In Vitro Cytotoxicity Assessment

The initial in vitro toxicity of **Neuroinflammatory-IN-3** was evaluated against a panel of relevant cell lines to determine its cytotoxic potential.

### 1.1. Experimental Protocol: Cell Viability Assay

A colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed to assess cell viability.

- Cell Lines:
  - BV-2 (murine microglial cells)
  - HMC3 (human microglial cells)

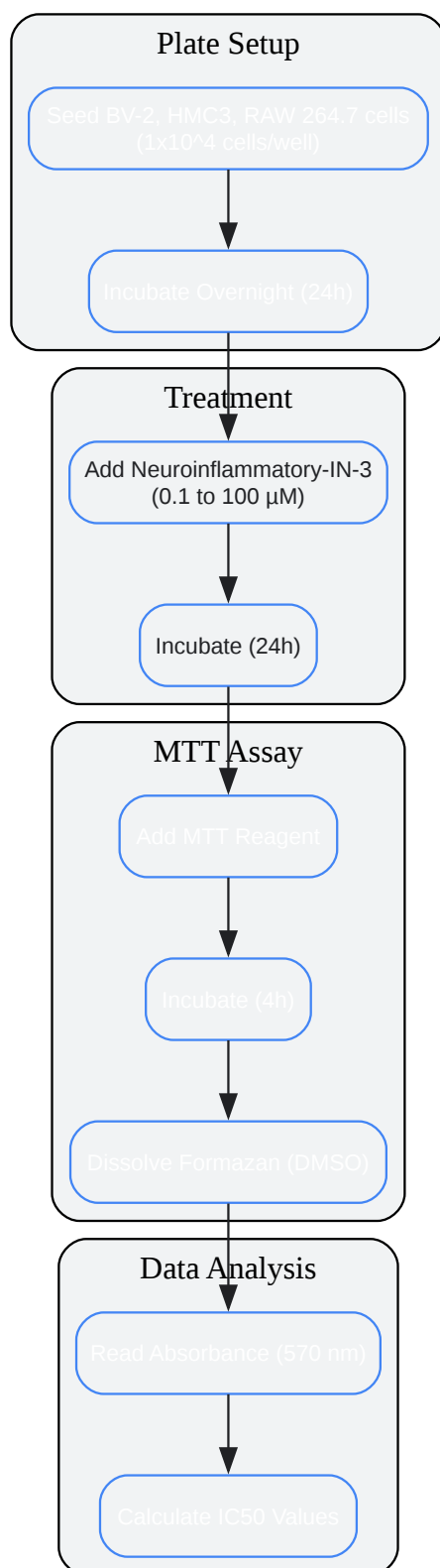
- RAW 264.7 (murine macrophage cells)
- Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Treatment: Cells were seeded in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of **Neuroinflammatory-IN-3** (ranging from 0.1 µM to 100 µM) for 24 hours. A vehicle control (0.1% DMSO) was also included.
- MTT Assay: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.
- Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated using non-linear regression analysis.

## 1.2. In Vitro Cytotoxicity Data

The cytotoxic effects of **Neuroinflammatory-IN-3** on the tested cell lines are summarized in the table below.

| Cell Line | Description       | IC <sub>50</sub> (µM) |
|-----------|-------------------|-----------------------|
| BV-2      | Murine Microglia  | 48.2                  |
| HMC3      | Human Microglia   | 62.5                  |
| RAW 264.7 | Murine Macrophage | 75.1                  |

## 1.3. Experimental Workflow: In Vitro Cytotoxicity



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Workflow for the in vitro cytotoxicity assessment of **Neuroinflammatory-IN-3**.

## In Vivo Acute Oral Toxicity Study

An acute oral toxicity study was conducted in Sprague Dawley rats to determine the potential for acute toxicity of **Neuroinflammatory-IN-3**.

### 2.1. Experimental Protocol: Acute Oral Toxicity

- **Animal Model:** Female Sprague Dawley rats (8-10 weeks old, weighing 200-250g) were used.<sup>[1]</sup> The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
- **Dosing:** A single dose of **Neuroinflammatory-IN-3** was administered orally via gavage at concentrations of 500, 1000, and 2000 mg/kg body weight.<sup>[1]</sup> A control group received the vehicle (0.5% carboxymethylcellulose). Each group consisted of five animals.
- **Observations:** The animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and daily thereafter for 14 days. Body weights were recorded prior to dosing and on days 7 and 14.
- **Necropsy:** At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.
- **Data Analysis:** The median lethal dose (LD50) was estimated. Clinical observations and changes in body weight were recorded and analyzed.

### 2.2. In Vivo Acute Toxicity Data

The results of the acute oral toxicity study are presented in the tables below.

Table 2.1: Mortality and Clinical Observations

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity   |
|--------------|-------------------|-----------|--|
| Vehicle      | 5                 | 0/5       | No observable signs of toxicity  |
| 500          | 5                 | 0/5       | No observable signs of toxicity  |
| 1000         | 5                 | 0/5       | Mild lethargy observed within the first 4 hours, resolved by 24 hours    |
| 2000         | 5                 | 1/5       | Piloerection, lethargy, and decreased activity within the first 24 hours |

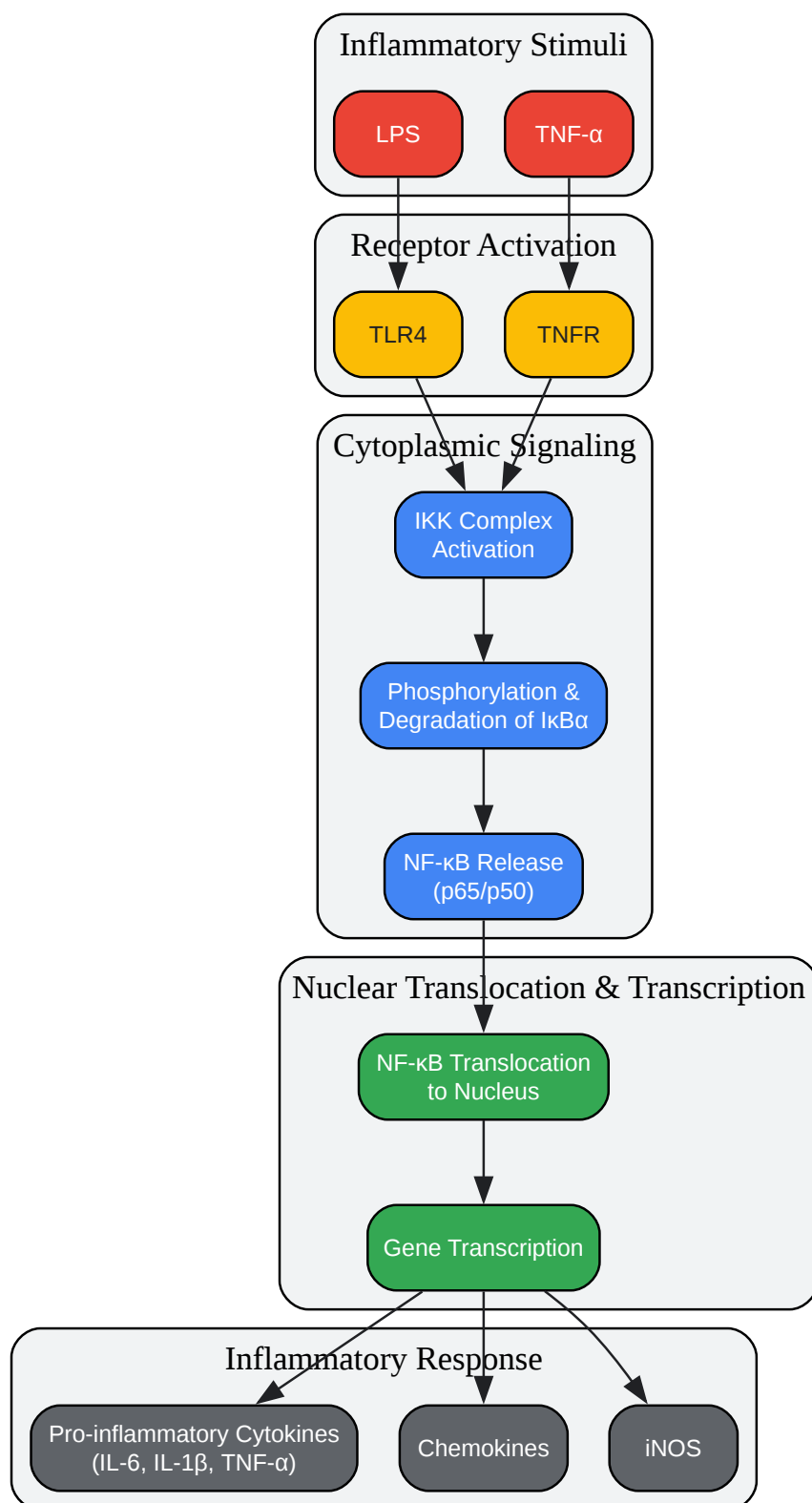
Table 2.2: Body Weight Changes

| Dose (mg/kg)   | Initial Body Weight (g, Mean $\pm$ SD) | Day 7 Body Weight (g, Mean $\pm$ SD) | Day 14 Body Weight (g, Mean $\pm$ SD) |
|--|--|--------------------------------------|---------------------------------------|
| Vehicle  | 225.4 $\pm$ 10.2                       | 238.1 $\pm$ 11.5                     | 250.3 $\pm$ 12.1                      |
| 500  | 228.1 $\pm$ 9.8                        | 239.5 $\pm$ 10.9                     | 251.8 $\pm$ 11.7                      |
| 1000   | 226.7 $\pm$ 11.1                       | 235.2 $\pm$ 11.8                     | 248.9 $\pm$ 12.5                      |
| 2000   | 229.3 $\pm$ 10.5                       | 220.1 $\pm$ 13.2                     | 245.6 $\pm$ 13.9                      |
| Statistically significant difference compared to the vehicle control group ( $p < 0.05$ ). |  |                                      |                                       |

Based on these results, the oral LD50 of **Neuroinflammatory-IN-3** in female Sprague Dawley rats was determined to be greater than 2000 mg/kg.

## Potential Signaling Pathway Involvement

Neuroinflammation is often mediated by the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines.<sup>[2]</sup> A key signaling pathway implicated in this process is the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The aberrant activation of NF- $\kappa$ B can lead to an overproduction of inflammatory mediators, which may contribute to both the therapeutic effect and the potential toxicity of a compound.<sup>[3]</sup>



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Simplified NF-κB signaling pathway in neuroinflammation.

## Conclusion

The initial toxicity screening of **Neuroinflammatory-IN-3** indicates a moderate in vitro cytotoxicity profile against microglial and macrophage cell lines. The in vivo acute oral toxicity study in rats suggests a low order of acute toxicity, with an LD50 greater than 2000 mg/kg. The observed mild and transient clinical signs at higher doses, along with a temporary decrease in body weight at the 2000 mg/kg dose, warrant further investigation in sub-chronic toxicity studies. These preliminary data support the continued preclinical development of **Neuroinflammatory-IN-3**, with careful monitoring of potential inflammatory and off-target effects in future studies.

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## References

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